(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
Overview
Description
Exisulind, also known by its tentative trade name Aptosyn, is an antineoplastic agent. It is the sulfone derivative of sulindac, a nonsteroidal anti-inflammatory drug. Unlike sulindac, exisulind does not inhibit prostaglandin synthesis. Instead, it acts by inhibiting the enzyme cyclic guanosine monophosphate phosphodiesterase type 5. This compound has been developed for the potential treatment of several conditions, including familial adenomatous polyposis, precancerous sporadic colonic polyps, cervical dysplasia, and the prevention of tumor recurrence in prostate and breast cancer .
Preparation Methods
The synthesis of exisulind involves the sulfone derivative of sulindac. The preparation method includes the following steps:
Starting Material: Sulindac is used as the starting material.
Oxidation: Sulindac is oxidized to form sulindac sulfone.
Purification: The product is purified to obtain exisulind.
Industrial production methods typically involve high-performance liquid chromatography for the separation and purification of sulindac, sulindac sulfide, exisulind, and other related compounds .
Chemical Reactions Analysis
Exisulind undergoes several types of chemical reactions:
Oxidation: The oxidation of sulindac to form exisulind.
Reduction: Exisulind can be reduced back to sulindac.
Substitution: Various substitution reactions can occur on the phenyl ring of exisulind.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are sulindac and its derivatives .
Scientific Research Applications
Exisulind has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sulfone derivatives.
Biology: Investigated for its effects on cellular processes such as apoptosis.
Medicine: Developed as a potential treatment for familial adenomatous polyposis, precancerous sporadic colonic polyps, cervical dysplasia, and the prevention of tumor recurrence in prostate and breast cancer.
Industry: Utilized in the development of selective apoptotic antineoplastic drugs
Mechanism of Action
Exisulind exerts its effects by inhibiting the enzyme cyclic guanosine monophosphate phosphodiesterase type 5. This inhibition leads to the sustained elevation of cyclic guanosine monophosphate and activation of protein kinase G. These molecular changes induce apoptosis in precancerous and cancerous colorectal cells with minimal effects on normal cells. The apoptotic effect is independent of cyclooxygenase inhibition, p53, Bcl-2, or cell cycle arrest .
Comparison with Similar Compounds
Exisulind is compared with other similar compounds such as sulindac sulfide, CP248, and CP461. These compounds also induce growth inhibition and apoptosis in human cancer cell lines. exisulind is unique in its specific inhibition of cyclic guanosine monophosphate phosphodiesterase type 5 and its selective apoptotic effects in precancerous and cancerous cells .
Similar Compounds
- Sulindac sulfide
- CP248
- CP461
Properties
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSNCBCUWPVDA-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040246 | |
Record name | Sulindac sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind. | |
Record name | Exisulind | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59973-80-7, 59864-04-9 | |
Record name | Sulindac sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulindac sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exisulind [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exisulind | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulindac sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXISULIND | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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